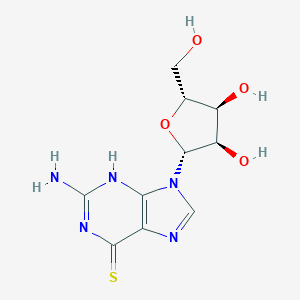

Thioguanosine

描述

RN given refers to cpd without isomeric designation

Structure

2D Structure

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018977 | |

| Record name | 6-Thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-31-4 | |

| Record name | Thioguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-mercaptopurin-9-ylriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C558LI0K8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Thioguanosine as a Guanosine (B1672433) Analog in RNA Synthesis

This technical guide provides a comprehensive overview of 6-thioguanosine (⁶S G), a crucial guanosine analog, and its role in RNA synthesis. We will delve into its metabolic activation, mechanism of incorporation into nascent RNA, the subsequent cellular consequences, and its applications as a powerful tool in molecular biology for studying RNA dynamics. This document details quantitative data, experimental protocols, and visual pathways to serve as a critical resource for professionals in research and drug development.

Metabolic Activation of Thioguanine to this compound Triphosphate

6-thioguanine (B1684491) (6-TG), a purine (B94841) analog and prodrug, requires intracellular enzymatic conversion to become active.[1] The primary activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[1][2] Cellular kinases then further phosphorylate TGMP to 6-thioguanosine diphosphate (B83284) (TGDP) and subsequently to 6-thioguanosine triphosphate (TGTP).[1][3] This triphosphate nucleotide, TGTP, is the active metabolite that serves as a substrate for RNA polymerases, enabling its incorporation into RNA.[3][4]

Incorporation into RNA and Cellular Consequences

As an analog of guanosine triphosphate (GTP), TGTP is incorporated into newly synthesized RNA transcripts by RNA polymerase during transcription.[4][5] This incorporation is the foundation of both its cytotoxic effects in chemotherapy and its utility in metabolic labeling.[1][6]

The consequences of ⁶S G incorporation are multifaceted:

-

Cytotoxicity : The integration of thiopurine metabolites into DNA and RNA is a primary mechanism of their cytotoxic and therapeutic effects.[3][4][5] For RNA, the presence of ⁶S G can impair RNA and protein synthesis, particularly after longer exposure periods, contributing to cell death.[7]

-

RNA Stability and Structure : The presence of ⁶S G generally diminishes the thermodynamic stability of RNA duplexes.[8] However, the overall structural impact appears to be minimal based on NMR and Circular Dichroism data.[8]

-

Induction of A-to-I Editing : Treatment with 6-TG has been shown to increase adenosine-to-inosine (A-to-I) editing in certain transcripts, such as BLCAP, in acute lymphoblastic leukemia cells.[9][10] This is achieved by upregulating the expression of the enzyme ADAR2 (adenosine deaminase 2 acting on RNA), which contributes to the drug's cytotoxic effect.[9][10]

-

Signaling Pathway Inhibition : Beyond nucleic acid incorporation, TGTP can directly inhibit intracellular signaling pathways. It has been shown to inhibit the function of Rac1, a small GTPase that regulates cell survival and proliferation.[1][3] This inhibition contributes to the induction of apoptosis, particularly in T-lymphocytes.[1][3]

Application in Research: Metabolic Labeling of Nascent RNA

The ability of ⁶S G to be incorporated into nascent RNA makes it a valuable tool for metabolic labeling, allowing researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.[6][11] This approach is analogous to the more widely used 4-thiouridine (B1664626) (4sU), a uridine (B1682114) analog.[6][12]

Recent advancements have developed chemical conversion methods that recode the incorporated ⁶S G, causing a specific G-to-A mutation signature during reverse transcription and subsequent RNA sequencing.[11][12] This eliminates the need for cumbersome enrichment steps.[12]

-

TUC-seq DUAL & TimeLapse-seq : These techniques utilize ⁶S G, often in combination with 4sU, to perform dual metabolic labeling.[11][12][13] For instance, in TUC-seq DUAL, cells are pulsed first with ⁶S G and then with 4sU. After RNA isolation, a chemical treatment converts ⁶S G into a derivative read as adenosine (B11128) (G-to-A mutation) and 4sU into cytosine (U-to-C mutation).[12][13] By analyzing these distinct mutations in a single sequencing experiment, both the synthesis and decay of mRNA can be measured with high precision.[12][14]

Data Presentation

Quantitative data from various studies are summarized below to provide a practical reference for experimental design.

Table 1: Typical Conditions for Metabolic Labeling with 6-Thioguanosine (⁶S G)

| Cell Type | ⁶S G Concentration | Labeling Duration | Application | Reference |

|---|---|---|---|---|

| HEK293T | 25, 50, 100 µM | 30, 60 min | Cell proliferation assay | [12] |

| HEK293T | 100 µM | 2 hours | Detection of ⁶S G in endogenous mRNA | [12] |

| K562 | Not specified | Not specified | TimeLapse-seq for RNA dynamics | [11][15] |

| Acute Leukemia Cells | Not specified | Not specified | A-to-I editing analysis |[9] |

Table 2: Quantitative Outcomes of ⁶S G Incorporation and Detection

| Method / Analysis | Target | Result | Cell Type | Reference |

|---|---|---|---|---|

| Amplicon Deep Sequencing | Cyclin E1 (CcnE1) mRNA | ~6.5% of new transcripts detected (G-to-A) | HEK293T | [12] |

| Amplicon Deep Sequencing | p21 mRNA | ~10% of new transcripts detected (G-to-A) | HEK293T | [12] |

| TimeLapse-seq | Transcriptome-wide | 1.5% G-to-A mutation rate (vs. 0.15% background) | K562 | [11] |

| LC-ESI-MS/MS | Various RNA species | mRNA has the most abundant ⁶S G incorporation | Acute Leukemia Cells | [9][10] |

| RT-PCR & Sanger Sequencing | 47 nt & 76 nt RNA oligos | >95% of ⁶S G nucleosides decoded as A | In vitro |[12] |

Table 3: Inhibition Constants of a Related Thiopurine Analog

| Compound | Target Enzyme | Ki Value | Reference |

|---|---|---|---|

| 6-Thioinosine 5′-triphosphate (Thio-ITP) | RNA polymerase I | 40.9 µM | [16] |

| 6-Thioinosine 5′-triphosphate (Thio-ITP) | RNA polymerase II | 38.0 µM |[16] |

Experimental Protocols

The following protocols are adapted from established methods and provide a framework for using ⁶S G in cell culture experiments.[12][17][18]

Protocol 1: Metabolic Labeling of Cultured Cells with ⁶S G

-

Cell Plating : Plate the desired cell type to reach 70-80% confluency at the time of labeling.

-

Reagent Preparation : Prepare a stock solution of 6-thioguanosine (e.g., 100 mM in DMSO). Just before use, dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 100 µM).

-

Labeling : a. Aspirate the existing medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the medium containing ⁶S G to the cells. d. Incubate for the desired duration (e.g., 2 hours) in a standard cell culture incubator.

-

Harvesting : a. Quickly aspirate the labeling medium. b. Immediately add TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm plate) to lyse the cells and stabilize the RNA. c. Scrape the cells and collect the lysate. The lysate can be processed immediately or stored at -80°C.

Protocol 2: Total RNA Extraction

This protocol follows a standard TRIzol-based RNA extraction method.[18]

-

Phase Separation : To 1 mL of TRIzol lysate, add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation : a. Carefully transfer the upper aqueous phase to a new, nuclease-free tube. b. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used initially. Mix well and incubate at room temperature for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

RNA Wash : a. Discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water). c. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension : a. Carefully discard the ethanol wash. b. Air-dry the pellet briefly (do not over-dry). c. Resuspend the RNA in an appropriate volume of nuclease-free water. Assess RNA integrity and concentration using standard methods (e.g., Bioanalyzer, NanoDrop).

Protocol 3: Chemical Conversion for TUC-seq (⁶S G to A')

This protocol is based on the hydrazine/OsO₄ chemistry described for TUC-seq DUAL.[12][13] Caution: Osmium tetroxide (OsO₄) is highly toxic and volatile. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment.

-

Reaction Setup : In a nuclease-free tube, combine up to 5 µg of total RNA with a buffer containing ammonium (B1175870) chloride (NH₄Cl, pH 8.9) and hydrazine.

-

Oxidative Substitution : Add OsO₄ to the reaction mixture.

-

Incubation : Incubate the reaction at 40°C for 2 hours.

-

Quenching and Purification : Quench the reaction and purify the RNA using a suitable RNA cleanup kit (e.g., column-based purification or ethanol precipitation) to remove chemical residues.

-

Downstream Processing : The resulting RNA, now containing A' where ⁶S G was incorporated, is ready for reverse transcription, library preparation, and RNA sequencing.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Thiopurine drug metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Thioguanine incorporates into RNA and induces adenosine-to-inosine editing in acute lymphoblastic leukemia cells [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. Expanding the Nucleoside Recoding Toolkit: Revealing RNA Population Dynamics with 6-thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thioguanosine Metabolic Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of thioguanosine, a crucial purine (B94841) analogue antimetabolite, in mammalian cells. This compound, and its active form, 6-thioguanine (B1684491) (6-TG), are pivotal in the treatment of various malignancies, particularly acute lymphoblastic and myeloid leukemias. The efficacy and toxicity of thiopurines are intrinsically linked to a complex series of enzymatic activation (anabolic) and inactivation (catabolic) pathways. This document elucidates these pathways, details the key enzymes involved, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides step-by-step experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

6-thioguanine (6-TG) is a purine analogue that functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects.[1] Its primary mechanism of action involves the incorporation of its metabolites, the 6-thioguanine nucleotides (TGNs), into DNA and RNA, which ultimately leads to cell cycle arrest and apoptosis.[1] The therapeutic window of thioguanine is narrow, and its clinical utility is often limited by significant inter-individual variability in drug response and toxicity, primarily myelosuppression. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. A thorough understanding of the this compound metabolic pathway is therefore essential for optimizing therapeutic strategies, developing novel drug delivery systems, and personalizing treatment regimens.

The Metabolic Pathway of this compound

The metabolism of thioguanine is a bifurcated process involving competing anabolic and catabolic pathways that determine the intracellular concentration of active TGNs.

Anabolic Pathway: Activation to Cytotoxic Metabolites

The conversion of 6-thioguanine to its active nucleotide forms is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This is followed by a series of phosphorylation events catalyzed by cellular kinases.

The key steps in the anabolic pathway are:

-

Thioguanine to 6-Thioguanosine Monophosphate (TGMP): This initial and rate-limiting step is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[1]

-

TGMP to 6-Thioguanosine Diphosphate (B83284) (TGDP): TGMP is phosphorylated by Guanylate Kinase (GK) .

-

TGDP to 6-Thioguanosine Triphosphate (TGTP): TGDP is further phosphorylated by Nucleoside Diphosphate Kinases (NDPKs) . TGTP is a major active metabolite that can be incorporated into RNA.[2]

-

Conversion to Deoxyribonucleotides: TGDP can also be converted to its deoxyribose form, deoxythis compound diphosphate (dTGDP), by Ribonucleotide Reductase (RR) . dTGDP is then phosphorylated to deoxythis compound triphosphate (dTGTP), the form that is incorporated into DNA.[2]

The collective active metabolites, TGMP, TGDP, TGTP, and dTGTP, are referred to as 6-thioguanine nucleotides (TGNs).

Catabolic Pathway: Inactivation and Detoxification

Concurrent with the anabolic pathway are two main catabolic routes that inactivate thioguanine and its metabolites, reducing their cytotoxic potential.

-

S-methylation: Thiopurine S-Methyltransferase (TPMT) catalyzes the S-methylation of 6-thioguanine to 6-methylthioguanine (B125323) (6-MTG) and of TGMP to methylthis compound monophosphate (MTGMP).[3] These methylated products are considered less active and less toxic. Genetic polymorphisms in the TPMT gene are a major cause of variability in thiopurine toxicity.[4]

-

Deamination and Oxidation: 6-thioguanine can be deaminated by Guanine (B1146940) Deaminase (GDA) to 6-thioxanthine (B131520). 6-thioxanthine is subsequently oxidized by Xanthine Oxidase (XO) to 6-thiouric acid, which is an inactive metabolite excreted in the urine.[3]

Mechanism of Action

The cytotoxic effects of thioguanine are primarily mediated through the incorporation of its active metabolites, dTGTP and TGTP, into DNA and RNA, respectively.

-

Incorporation into DNA: The incorporation of dTGTP in place of deoxyguanosine triphosphate (dGTP) during DNA replication is the principal mechanism of thioguanine-induced cytotoxicity.[5] This leads to the formation of thioguanine-substituted DNA, which can trigger the mismatch repair (MMR) system. Persistent and futile attempts by the MMR system to repair these altered base pairs can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6]

-

Incorporation into RNA: The incorporation of TGTP into RNA can disrupt RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism, further contributing to cytotoxicity.[7]

-

Inhibition of Purine Biosynthesis: Thioguanine metabolites can also inhibit de novo purine biosynthesis by providing a pseudo-feedback inhibition on key enzymes in the pathway.[8]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Thioguanine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source |

| TPMT | 6-Thioguanine | 22.3 - 156 | Not specified | [8] |

| TPMT | 6-Mercaptopurine | 110 - 162 | 54 - 68 (nmol 6-MMP/g Hb/h) | [8] |

Table 2: Intracellular Concentrations of 6-Thioguanine Nucleotides (TGNs) in Patients and Cancer Cell Lines

| Cell Type/Patient Population | Treatment | TGN Concentration | Source |

| Pediatric ALL Patients | 6-Mercaptopurine | Median: 238.1 pmol/8 x 10⁸ RBCs | [9] |

| Jurkat T cells | 3 µM 6-Thioguanine (24h) | ~10% of guanine replaced by 6-TG in DNA | [10] |

| HL-60 cells | 3 µM 6-Thioguanine (24h) | ~7.4% of guanine replaced by 6-TG in DNA | [10] |

| CCRF-CEM cells | 3 µM 6-Thioguanine (24h) | ~7% of guanine replaced by 6-TG in DNA | [10] |

| K-562 cells | 3 µM 6-Thioguanine (24h) | ~3% of guanine replaced by 6-TG in DNA | [10] |

| HCT-116 cells | 3 µM 6-Thioguanine (24h) | ~0.2% of guanine replaced by 6-TG in DNA | [10] |

| Pediatric ALL Patients (TEAM study) | Methotrexate/6-Mercaptopurine + low-dose 6-Thioguanine | Average increase of 251 fmol/µg DNA | [11] |

Table 3: In Vitro Cytotoxicity of 6-Thioguanine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HeLa | Cervical Carcinoma | 28.79 | [12] |

Experimental Protocols

Determination of HGPRT Activity in Cell Lysates

This protocol is based on a non-radioactive, continuous spectrophotometric assay.

Materials:

-

Cell lysate

-

Hypoxanthine

-

Phosphoribosyl pyrophosphate (PRPP)

-

IMP dehydrogenase (IMPDH)

-

NAD+

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

Procedure:

-

Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing hypoxanthine, PRPP, NAD+, and IMPDH in an appropriate buffer.

-

Initiate Reaction: Add the cell lysate to the reaction mixture in a 96-well plate.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate Activity: The rate of NADH formation is directly proportional to the HGPRT activity. Calculate the specific activity relative to the protein concentration of the lysate.

Quantification of Intracellular 6-Thioguanine Nucleotides (TGNs) by HPLC

This protocol is a generalized procedure based on established HPLC methods for TGN analysis.[1][13]

Materials:

-

Red blood cell (RBC) or other cell pellet

-

Perchloric acid

-

Dithiothreitol (DTT)

-

Internal standard (e.g., 6-mercaptopurine)

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Lyse the cell pellet and deproteinize with perchloric acid in the presence of DTT.

-

Hydrolysis: Heat the sample to hydrolyze the TGNs to the free base, 6-thioguanine.

-

Neutralization and Centrifugation: Neutralize the sample and centrifuge to remove precipitated proteins.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Chromatography: Elute the sample using an isocratic mobile phase (e.g., 5% acetonitrile (B52724) in phosphate (B84403) buffer, pH 2.5).

-

Detection: Monitor the eluent at a wavelength of 342 nm for 6-thioguanine.

-

Quantification: Quantify the 6-thioguanine concentration by comparing the peak area to that of a standard curve prepared with known concentrations of 6-thioguanine and the internal standard.

Analysis of 6-Thioguanine Incorporation into DNA by LC-MS/MS

This protocol outlines the key steps for the quantification of DNA-incorporated thioguanine.[9]

Materials:

-

Genomic DNA isolated from cells

-

Nuclease P1

-

Alkaline phosphatase

-

Internal standard (e.g., isotope-labeled deoxythis compound)

-

LC-MS/MS system

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the cells of interest.

-

DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.

-

Internal Standard Spiking: Add a known amount of the internal standard to the digested sample.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

-

Chromatographic Separation: Separate the deoxynucleosides using a reversed-phase column with a suitable gradient.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify deoxythis compound and the internal standard.

-

Data Analysis: Calculate the amount of thioguanine incorporated into the DNA relative to the total amount of DNA analyzed.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. rsc.org [rsc.org]

- 5. DSpace [helda.helsinki.fi]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thioguanosine Incorporation into DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioguanine and its nucleoside form, thioguanosine, are purine (B94841) analogues that serve as cornerstones in the treatment of various malignancies, particularly acute lymphoblastic leukemia, and autoimmune disorders. Their therapeutic efficacy is intrinsically linked to their metabolic activation and subsequent incorporation into cellular nucleic acids, DNA and RNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's journey from a prodrug to a disruptive force within the cell's genetic machinery. We will delve into its metabolic activation pathway, the dynamics of its incorporation into DNA and RNA, and the critical cellular responses elicited, including the activation of the DNA mismatch repair pathway and the modulation of key signaling cascades. This document summarizes quantitative data on thioguanine incorporation, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Metabolic Activation of Thioguanine

Thioguanine (TG) is a prodrug that must undergo intracellular anabolic conversion to its active nucleotide forms.[1][2][3] The metabolic activation cascade is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts thioguanine to 6-thioguanosine monophosphate (TGMP).[3][4] Subsequent phosphorylation events catalyzed by cellular kinases lead to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[2][3] Furthermore, ribonucleotide reductase can convert TGDP to its deoxyribonucleoside counterpart, deoxy-thioguanosine diphosphate (dTGDP), which is then phosphorylated to form deoxy-thioguanosine triphosphate (dTGTP).[2] These triphosphate forms, TGTP and dTGTP, are the active metabolites that can be incorporated into RNA and DNA, respectively.[5]

Two key enzymes, thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), play crucial roles in the catabolism of thiopurine metabolites, thereby influencing the amount of active nucleotides available for incorporation.[6][7] TPMT methylates TGMP and TG, leading to their inactivation.[7][8] NUDT15, on the other hand, dephosphorylates the active triphosphates (dTGTP and TGTP) back to their less active monophosphate forms.[6][9] Genetic polymorphisms in TPMT and NUDT15 can lead to decreased enzyme activity, resulting in higher levels of active thioguanine nucleotides and an increased risk of toxicity due to greater incorporation into DNA.[6][10]

Figure 1: Metabolic activation and inactivation pathways of thioguanine.

This compound Incorporation into DNA

The primary mechanism of thioguanine's cytotoxicity is the incorporation of its deoxyribonucleoside triphosphate metabolite, dTGTP, into DNA during replication.[5][11] DNA polymerases recognize dTGTP as a substrate, mistaking it for deoxyguanosine triphosphate (dGTP), and incorporate it into the newly synthesized DNA strand.[12]

Quantitative Analysis of DNA-Incorporated Thioguanine (DNA-TG)

The extent of thioguanine incorporation into DNA (DNA-TG) is a critical determinant of its therapeutic effect and toxicity.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of DNA-TG.[5] The levels of DNA-TG can vary significantly among individuals due to genetic variations in metabolizing enzymes like TPMT and NUDT15.[10]

| Patient Population | Genotype | Median DNA-TG Level (fmol/µg DNA) | Interquartile Range (fmol/µg DNA) | Citation |

| Pediatric ALL | N/A | 106.0 | 75.8–150.9 | [10] |

| Pediatric ALL | Wild-type TPMT and NUDT15 | - | - | [10] |

| Pediatric ALL | NUDT15 Intermediate Metabolizers | - | - | [10] |

| Inflammatory Bowel Disease | N/A | 279.7 | 183.5–410.6 | [4] |

| Inflammatory Bowel Disease | NUDT15 Variant Carriers | Significantly higher DNA-TG/dose ratio | - | [4] |

| Inflammatory Bowel Disease | Azathioprine-treated | 5.2 TG bases per 10,000 thymidine (B127349) bases | 2.2-8.4 TG bases per 10,000 thymidine bases | [13] |

Experimental Protocol: Quantification of DNA-TG by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[4][10]

Objective: To quantify the amount of 6-thioguanine (B1684491) incorporated into DNA from patient-derived nucleated blood cells.

Materials:

-

Whole blood sample

-

DNA extraction kit

-

De-ionized water

-

Derivatization buffer (e.g., 1 M chloroacetaldehyde (B151913) in 90 mM potassium phosphate, pH 5.0)

-

Formic acid

-

Solid-phase extraction (SPE) columns

-

Isotope-labeled internal standards (e.g., TG-d3, Guanine-d3)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

DNA Extraction: Isolate genomic DNA from nucleated blood cells using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA.

-

DNA Hydrolysis/Derivatization:

-

Sample Preparation for LC-MS/MS:

-

Acidify the sample with formic acid.[10]

-

Perform solid-phase extraction (SPE) to purify the sample. Condition the SPE column with methanol and then equilibrate with formic acid before loading the sample. Elute the analytes after washing.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic column and gradient.

-

Detect and quantify the derivatized thioguanine and an endogenous control (e.g., guanine) using multiple reaction monitoring (MRM) mode. Use isotope-labeled internal standards for accurate quantification.[12]

-

-

Data Analysis:

-

Calculate the concentration of DNA-TG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Normalize the DNA-TG amount to the total amount of DNA analyzed, typically expressed as fmol TG/µg DNA.

-

Figure 2: Experimental workflow for the quantification of DNA-incorporated thioguanine.

Cellular Consequences of this compound Incorporation into DNA

The incorporation of thioguanine into the DNA backbone is not cytotoxic in itself but triggers a cascade of cellular responses that ultimately lead to cell death.[14]

DNA Mismatch Repair (MMR) Pathway Activation

The key event following DNA-TG incorporation is the activation of the DNA Mismatch Repair (MMR) system.[15][16] The MMR machinery, primarily the MutSα (MSH2-MSH6) complex, recognizes the thioguanine-containing base pairs as mismatches.[15] This recognition initiates a futile cycle of repair attempts. The MMR system attempts to excise the incorrect base, but because the thioguanine is part of the template strand, the repair machinery re-inserts a new base opposite it, which is often incorrect, leading to repeated cycles of excision and resynthesis.[16] These futile repair cycles result in the formation of single-strand breaks (SSBs) in the DNA.[16]

The accumulation of SSBs serves as a damage signal, activating the ATR-Chk1 signaling pathway, which leads to a G2/M cell cycle arrest.[17][18] This prolonged cell cycle arrest ultimately triggers apoptosis.[16]

Figure 3: DNA Mismatch Repair (MMR) pathway activation by DNA-incorporated thioguanine.

Effects on DNA Methylation

The incorporation of thioguanine into CpG dinucleotides can significantly perturb DNA methylation patterns.[10][14] Studies have shown that the presence of 6-thioguanine in DNA can inhibit the activity of DNA methyltransferases (DNMTs), such as DNMT1 and Dnmt3a.[10] This inhibition can lead to a global decrease in cytosine methylation.[10] The hypomethylating effect of thioguanine may contribute to its therapeutic efficacy by reactivating epigenetically silenced tumor suppressor genes.[13]

| Experimental System | Effect of Thioguanine Incorporation | Citation |

| Jurkat T cells | Appreciable drop in the level of global cytosine methylation. | [10][14] |

| In vitro DNA methylation assay with human DNMT1 | Inhibition of cytosine methylation at CpG sites. | [10] |

| In vitro DNA methylation assay with murine Dnmt3a | Reduced DNA methylation when SG is incorporated into CpG sites. | [12] |

This compound Incorporation into RNA

The ribonucleoside triphosphate metabolite, TGTP, can be incorporated into RNA by RNA polymerases during transcription.[5][19] While the consequences of RNA incorporation are less characterized than those for DNA, it is believed to contribute to the overall cytotoxicity of thiopurines.[4]

Quantitative Analysis of RNA-Incorporated this compound

Quantifying this compound in RNA has been more challenging than in DNA. However, recent methods like TUC-seq (this compound Conversion Sequencing) have been developed to enable the detection and quantification of 6-thioguanosine (6sG) in newly synthesized RNA.[1][6][10] This method involves the metabolic labeling of RNA with 6sG, followed by a chemical conversion of 6sG to a derivative that is read as adenosine (B11128) during reverse transcription and sequencing, allowing for the identification of recently transcribed RNA.[10]

One study using LC-ESI-MS/MS found that in Jurkat-T cells treated with 3 µmol/L of 6TG for 24 hours, the level of SG incorporation was approximately 2.4% of total guanosine (B1672433) in mRNA, 0.4% in large RNA (>200 nt), and 1.2% in small RNA (<200 nt).[20]

Experimental Protocol: TUC-seq for this compound Quantification in RNA

This protocol is a conceptual outline based on the TUC-seq DUAL methodology.[1][10]

Objective: To identify and quantify newly synthesized RNA by detecting the incorporation of 6-thioguanosine.

Materials:

-

Cell culture reagents

-

6-thioguanosine (6sG) for metabolic labeling

-

RNA extraction kit

-

Reagents for chemical conversion (e.g., hydrazine, NH4Cl, OsO4)

-

Reverse transcriptase and reagents for cDNA synthesis

-

Reagents for next-generation sequencing library preparation

-

Next-generation sequencer

Procedure:

-

Metabolic Labeling: Culture cells in the presence of 6-thioguanosine for a defined period to allow for its incorporation into newly synthesized RNA.

-

RNA Isolation: Extract total RNA from the cells using a standard RNA extraction method.

-

Chemical Conversion: Treat the isolated RNA with a chemical cocktail (e.g., hydrazine/NH4Cl/OsO4) to convert the incorporated 6sG into a derivative (A') that is read as adenosine by reverse transcriptase.[10]

-

cDNA Synthesis and Sequencing: Perform reverse transcription to generate cDNA. During this step, the A' will be read as an 'A', resulting in a G-to-A mutation in the cDNA. Prepare a sequencing library from the cDNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify G-to-A mutations to pinpoint the locations of 6sG incorporation and quantify the levels of newly synthesized transcripts.

Figure 4: Conceptual workflow for TUC-seq to quantify RNA-incorporated this compound.

Effects on RNA Function

The incorporation of this compound into RNA can disrupt its structure and function. Studies have shown that the presence of 6-thioguanosine can diminish the thermodynamic stability of RNA duplexes.[21][22] This can potentially affect various RNA-mediated processes, including translation. The incorporation of 6-thioguanosine into the 5' cap of mRNA has been shown to affect its binding to the translation initiation factor eIF4E and can impact translational efficiency.[4][12][13][21]

Inhibition of Rac1 GTPase Signaling

Beyond its effects on nucleic acids, the thioguanine metabolite TGTP has a distinct mechanism of action involving the inhibition of the small GTPase, Rac1.[5][8] This is particularly relevant to the immunosuppressive effects of thiopurines in T-lymphocytes.

TGTP can bind to Rac1 in place of GTP.[8][23] This binding does not directly inactivate Rac1 but prevents its activation by guanine (B1146940) nucleotide exchange factors (GEFs) like Vav1.[24] The accumulation of inactive, TGDP-bound Rac1 leads to the suppression of downstream signaling pathways that are crucial for T-cell activation, proliferation, and survival.[24] This includes the inhibition of pathways involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL, ultimately leading to T-cell apoptosis.[8][16]

Figure 5: Inhibition of Rac1 signaling by thioguanine triphosphate (TGTP).

Conclusion

The incorporation of this compound into DNA and RNA represents a multifaceted mechanism of action that underpins the therapeutic utility of thiopurine drugs. The extent of this incorporation is a key determinant of both efficacy and toxicity, highlighting the importance of personalized medicine approaches guided by pharmacogenetic testing for enzymes like TPMT and NUDT15. The subsequent cellular responses, including the activation of the DNA mismatch repair pathway and the inhibition of Rac1 signaling, offer multiple avenues for therapeutic intervention and further research. A thorough understanding of these intricate processes is paramount for the development of safer and more effective thiopurine-based therapies for a range of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound's impact on cellular nucleic acids and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

- 5. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. The Vav–Rac1 Pathway in Cytotoxic Lymphocytes Regulates the Generation of Cell-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cap analogs containing 6-thioguanosine--reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]

- 17. Signaling through CD5 Activates a Pathway Involving Phosphatidylinositol 3-Kinase, Vav, and Rac1 in Human Mature T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] this compound Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. 6-Thioguanine incorporates into RNA and induces adenosine-to-inosine editing in acute lymphoblastic leukemia cells [ccspublishing.org.cn]

- 21. researchgate.net [researchgate.net]

- 22. medicopublication.com [medicopublication.com]

- 23. researchgate.net [researchgate.net]

- 24. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Thioguanosine on Leukemia Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioguanosine, a purine (B94841) analogue antimetabolite, is a cornerstone in the chemotherapy of various leukemias, particularly acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its efficacy stems from its multifaceted cytotoxic effects on rapidly proliferating leukemia cells. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its impact on DNA integrity, cellular metabolism, and key signaling pathways. We present a compilation of quantitative data on its cytotoxic potency against various leukemia cell lines, detailed protocols for essential in vitro assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals working to optimize thiopurine-based therapies and develop novel anti-leukemic agents.

Introduction

6-thioguanine (B1684491) (6-TG), the active form of this compound, exerts its cytotoxic effects primarily through its incorporation into the nucleic acids of cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[1] As a purine analogue, it interferes with DNA and RNA synthesis and function.[2] This guide delves into the molecular mechanisms underpinning these effects, providing both qualitative and quantitative insights into its anti-leukemic properties.

Quantitative Data on Cytotoxicity

The cytotoxic potency of this compound varies across different leukemia cell lines. This variation can be attributed to differences in cellular metabolism, particularly the expression and activity of enzymes involved in thiopurine activation and detoxification. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of Thioguanine in Human Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but sensitive | [3] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but sensitive | [3] |

| Wilson | Acute Lymphoblastic Leukemia | Not explicitly stated, but sensitive | [3] |

| Leukemic cells from children with ALL | Acute Lymphoblastic Leukemia | Median IC50: 20 µM | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but sensitive | [4] |

| U937 | Histiocytic Lymphoma | Not explicitly stated, but sensitive | [4] |

Table 2: Cytotoxicity Threshold and Maximum Efficacy Concentrations of Thioguanine

| Parameter | Concentration (µM) | Cell Type Context | Reference |

| Cytotoxicity Threshold | 0.05 µM | Human leukemic cell lines | [3] |

| Concentration for Maximum Cytotoxicity | 0.5 µM | Human leukemic cell lines | [3] |

Core Mechanisms of Action and Signaling Pathways

This compound's cytotoxic effects are mediated through several interconnected pathways that ultimately lead to cell cycle arrest and apoptosis.

Incorporation into Nucleic Acids and DNA Damage Response

Upon cellular uptake, this compound is metabolized to its active form, 6-thioguanine nucleotides (TGNs). These TGNs are then incorporated into both DNA and RNA.[2] The incorporation of thioguanine into DNA (DNA-TG) is a critical initiating event for its cytotoxicity. The presence of this analogue in the DNA strand triggers the mismatch repair (MMR) system, which, in a futile attempt to correct the anomaly, leads to DNA strand breaks and the activation of downstream damage response pathways.[2]

Mitochondrial Dysfunction and Oxidative Stress

Recent studies have revealed that thioguanine can also induce mitochondrial dysfunction.[5] This is characterized by a decrease in the expression of proteins in the mitochondrial respiratory chain complex, leading to diminished mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[5][6] The resulting oxidative stress contributes to cellular damage, including the formation of oxidative DNA lesions, further amplifying the cytotoxic effect.[5]

Epigenetic Modifications via DNMT1 Degradation

Thioguanine has also been shown to exert epigenetic effects by inducing the degradation of DNA methyltransferase 1 (DNMT1).[1][7] This occurs through the downregulation of lysine-specific demethylase 1 (LSD1), which leads to increased methylation of DNMT1 and its subsequent degradation via the ubiquitin-proteasome pathway.[1][8] The reduction in DNMT1 levels results in global DNA hypomethylation and the reactivation of epigenetically silenced tumor suppressor genes, contributing to the anti-leukemic effect.[1][9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Leukemia cell lines (e.g., CCRF-CEM, MOLT-4)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 2 x 104 cells/well in 100 µL of complete culture medium.[10]

-

Drug Treatment: After 24 hours of incubation (37°C, 5% CO2) to allow for cell recovery and adherence (if applicable), add serial dilutions of this compound to the wells.[10] Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plate for 48 hours.[10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10][11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by shaking the plate for 5-15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).[12][13]

Materials:

-

Leukemia cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: After treating the leukemia cells with this compound for the desired time, harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound remains a vital therapeutic agent in the treatment of leukemia. Its cytotoxic effects are a result of a complex interplay of DNA damage, metabolic disruption, mitochondrial dysfunction, and epigenetic modulation. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of effective anti-leukemic strategies and for overcoming mechanisms of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the field of leukemia therapeutics.

References

- 1. 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 3. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Thioguanine damages mitochondrial DNA and causes mitochondrial dysfunction in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Thioguanine reactivates epigenetically silenced genes in acute lymphoblastic leukemia cells by facilitating proteasome-mediated degradation of DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

The Role of Thioguanosine in Purine Metabolism Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioguanosine, a purine (B94841) analogue, serves as a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia. Its therapeutic efficacy is intrinsically linked to its profound inhibitory effects on purine metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity. It details the metabolic activation cascade, the subsequent incorporation of its metabolites into nucleic acids, and the multifaceted disruption of the purine biosynthesis and salvage pathways. This guide also presents detailed experimental protocols for key assays used to evaluate the pharmacodynamics of this compound and summarizes available quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this compound's role as a potent inhibitor of purine metabolism.

Introduction

Purine metabolism is a fundamental cellular process responsible for the synthesis of adenine (B156593) and guanine (B1146940) nucleotides, the essential building blocks of DNA and RNA. This intricate network of pathways is a critical target for anti-cancer and immunosuppressive therapies due to the heightened demand for nucleotides in rapidly proliferating cells. This compound, a synthetic analogue of the natural purine guanosine, is a prodrug that, upon intracellular activation, exerts powerful cytotoxic effects by disrupting multiple facets of purine metabolism.[1][2] Understanding the precise molecular interactions and enzymatic inhibition kinetics of this compound's active metabolites is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel therapeutic strategies.

Metabolic Activation of this compound

This compound is administered as a prodrug and must undergo intracellular metabolic conversion to its active forms, the 6-thioguanine (B1684491) nucleotides (TGNs).[3] This bioactivation is a critical determinant of its pharmacological activity.

The primary activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-thioguanine (the base released from this compound) to 6-thioguanosine monophosphate (TGMP).[1][4] Subsequent phosphorylation events, catalyzed by cellular kinases, lead to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[3] Furthermore, TGDP can be converted to the deoxyribonucleoside form, 2'-deoxy-6-thioguanosine triphosphate (dGTP), which is a substrate for DNA polymerases.[5]

Mechanisms of Purine Metabolism Inhibition

The cytotoxic effects of this compound are multifaceted, stemming from the actions of its activated metabolites which disrupt purine metabolism through several key mechanisms.

Incorporation into Nucleic Acids

The primary mechanism of this compound-induced cytotoxicity is the incorporation of its triphosphate metabolites, TGTP and dGTP, into RNA and DNA, respectively.[6][7]

-

DNA Incorporation: The incorporation of dGTP into the DNA of rapidly dividing cells leads to the formation of thioguanine-substituted DNA.[1] This aberrant base can cause mispairing during subsequent rounds of DNA replication, triggering the DNA mismatch repair (MMR) system.[7] The futile cycles of repair of these lesions can lead to DNA strand breaks and ultimately, apoptosis.[8]

-

RNA Incorporation: The incorporation of TGTP into RNA can disrupt RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism.[1] This contributes to the overall cytotoxicity of the drug.[9]

Inhibition of De Novo Purine Synthesis

Thioguanine metabolites are potent inhibitors of the de novo purine synthesis pathway, which is responsible for the synthesis of purine nucleotides from simple precursors.[1][10] A key regulatory enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase) , which catalyzes the first committed step.[10] The active metabolite, 6-thioguanylic acid (TGMP), acts as a pseudo-feedback inhibitor of this enzyme, mimicking the natural feedback regulation by guanine nucleotides.[10] This inhibition leads to a depletion of the intracellular pool of purine nucleotides, which is particularly detrimental to rapidly dividing cancer cells.[1]

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[11] The active metabolites of this compound can inhibit IMPDH activity, further contributing to the depletion of guanine nucleotides.[11] Studies have shown that exposure of cells to this compound leads to a decrease in IMPDH basal activity.[11]

Disruption of Rac1 Signaling

Recent evidence has highlighted an additional mechanism of action for thioguanine nucleotides involving the modulation of intracellular signaling pathways. Specifically, 6-thioguanosine triphosphate (TGTP) has been shown to bind to the small GTPase Rac1.[12] This interaction inhibits the function of Rac1, a key regulator of various cellular processes including cell proliferation and survival.[2][13] In activated T cells, the inhibition of Rac1 by TGTP can induce apoptosis.[2]

References

- 1. ClinPGx [clinpgx.org]

- 2. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease - relation to TPMT activity and metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]

- 10. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

Thioguanosine as an Antimetabolite in Chemotherapy: An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thioguanosine and its aglycone, 6-thioguanine (B1684491) (6-TG), are purine (B94841) analogues that function as potent antimetabolites in chemotherapy.[1] Primarily utilized in the treatment of acute leukemias, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), their efficacy is rooted in the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, relevant experimental protocols, and key signaling pathways associated with this compound's cytotoxic effects.

Mechanism of Action

This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The process is initiated by cellular uptake and enzymatic conversion to its active nucleotide forms.

2.1 Metabolic Activation Once inside the cell, this compound is converted to 6-thioguanine (6-TG). The primary activation pathway then proceeds via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[1][3] Subsequent phosphorylation by cellular kinases yields 6-thioguanosine diphosphate (B83284) (TGDP) and the key active metabolite, 6-thioguanosine triphosphate (TGTP).[1][3] A parallel conversion by ribonucleotide reductase can produce the deoxyribonucleotide form, 2'-deoxy-thioguanosine triphosphate (dTGTP), which is the substrate for DNA polymerases.[3]

2.2 Cytotoxic Pathways The active metabolites of this compound induce cytotoxicity through two primary mechanisms:

-

Incorporation into Nucleic Acids: TGTP and dTGTP are incorporated into RNA and DNA, respectively.[2] Incorporation into DNA is the principal driver of cytotoxicity. The presence of 6-TG within the DNA helix is recognized by the DNA Mismatch Repair (MMR) system as a structural distortion.[1][4] This triggers a futile cycle of repair, where the MMR machinery repeatedly attempts to excise the 6-TG-containing segment, leading to persistent DNA single-strand and double-strand breaks, cell cycle arrest at the G2/M phase, and eventual apoptosis.[1][5]

-

Inhibition of De Novo Purine Synthesis: The monophosphate metabolite, TGMP, is a potent feedback inhibitor of key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (ATase).[1] This inhibition depletes the intracellular pool of natural guanine (B1146940) nucleotides, further hampering DNA and RNA synthesis and contributing to the overall cytotoxic effect.[1][4]

Caption: Metabolic activation and cytotoxic mechanisms of this compound.

Quantitative Data

The cytotoxic efficacy of 6-thioguanine (6-TG), the active form of this compound, varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: In Vitro Cytotoxicity of 6-Thioguanine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |

|---|---|---|---|---|

| HeLa | Cervical Carcinoma | 28.79 | 48h | MTT[6] |

| MCF-7 | Breast Cancer (ER+, PR+) | 5.481 | 48h | CCK-8[7] |

| A549 | Lung Carcinoma | 2.82 | 72h | MTT[8] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.98 | 72h | MTT[8] |

| ASPC1 | Pancreatic Cancer | 2.8 | Not Specified | Crystal Violet[8] |

| COLO357 | Pancreatic Cancer | 2.09 | Not Specified | Crystal Violet[8] |

Experimental Protocols

Protocol for Cytotoxicity Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the quantity of which is proportional to the number of viable cells.[9]

4.1.1 Materials

-

Target cancer cell line (e.g., HeLa)[6]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well tissue culture plates

-

6-Thioguanine (6-TG) stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570-590 nm)

4.1.2 Procedure

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[6][10]

-

Drug Treatment: Prepare serial dilutions of 6-TG in complete medium from the stock solution. A typical concentration range could be 3.125, 6.25, 12.5, 25, and 50 µM.[6] Remove the old medium from the wells and add 100 µL of the respective 6-TG dilutions. Include wells with medium and vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6][8]

-

MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[6][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Mismatch Repair (MMR) Activity Assay

This assay measures the functionality of the MMR system in cell extracts by assessing their ability to repair a specific mismatch within a plasmid substrate.[11][12]

4.2.1 Principle A heteroduplex plasmid is constructed containing a specific base-base mismatch (e.g., G:T) located within a restriction enzyme recognition site.[13] When this plasmid is incubated with a competent cell extract, the MMR machinery recognizes and repairs the mismatch.[13] Successful repair restores the restriction site, which can be detected by restriction digest and subsequent analysis by gel electrophoresis.[12][13]

4.2.2 Methodology Outline

-

Substrate Preparation: Prepare a circular heteroduplex DNA plasmid containing a single, defined mismatch (e.g., G:T) that disrupts a unique restriction site. A corresponding homoduplex plasmid is used as a control.

-

Nuclear Extract Preparation: Isolate nuclear extracts from the cell lines of interest (e.g., MMR-proficient vs. MMR-deficient cells).

-

Repair Reaction: Incubate the heteroduplex plasmid substrate with the nuclear extract in a reaction buffer containing dNTPs and ATP at 37°C.[13]

-

DNA Purification: Stop the reaction and purify the plasmid DNA from the extract, typically via phenol:chloroform extraction and ethanol (B145695) precipitation.[13]

-

Restriction Digest: Digest the purified plasmid with the relevant restriction enzyme whose site is restored upon successful repair.

-

Analysis: Analyze the digestion products by agarose (B213101) gel electrophoresis. The appearance of cleavage products (two smaller DNA fragments) from the initially circular plasmid indicates successful, active mismatch repair.[13] The extent of repair can be quantified by the intensity of the fragment bands relative to the uncut plasmid.

Caption: Logical workflow for an in vitro mismatch repair (MMR) activity assay.

Signaling Pathways in this compound-Induced Apoptosis

The primary signaling pathway leading to apoptosis following this compound treatment is initiated by the DNA Mismatch Repair (MMR) system.[1][14]

-

Damage Recognition: After dTGTP is incorporated into DNA during S-phase, the resulting 6-TG-containing base pair is recognized as a lesion by the MutSα heterodimer (MSH2-MSH6).[3]

-

MMR Complex Assembly: MutSα recruits the MutLα heterodimer (MLH1-PMS2), forming a functional MMR complex at the site of the lesion.[5]

-

Futile Repair and Strand Breakage: The MMR complex initiates excision of the newly synthesized strand containing the 6-TG. However, the persistence of 6-TG in the template strand and the continuous incorporation of new dTGTP leads to repeated, futile cycles of excision and resynthesis.[1][3] This process results in the accumulation of DNA single-strand breaks (SSBs) and, eventually, double-strand breaks (DSBs) during subsequent replication, which are potent triggers for cell cycle arrest and apoptosis.[5]

-

Apoptosis Induction: The accumulation of DNA damage activates downstream signaling cascades, including the p53 pathway and checkpoint kinases, which ultimately converge on the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[14][15]

Caption: MMR-mediated signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a classic antimetabolite whose clinical efficacy is intimately tied to its metabolic conversion and subsequent disruption of DNA integrity. Its mechanism, which leverages the cell's own DNA Mismatch Repair system to induce cytotoxicity, provides a clear rationale for its use in cancers with high proliferative rates. The quantitative data and experimental protocols provided herein offer a framework for the continued investigation of thiopurine analogues, the study of drug resistance mechanisms (such as MMR deficiency or low HGPRT activity), and the development of novel combination therapies in oncology. A thorough understanding of these technical aspects is paramount for professionals seeking to optimize and innovate within the field of cancer chemotherapy.

References

- 1. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Mismatch Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Studies of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [kb.osu.edu]

- 14. DNA mismatch repair initiates 6-thioguanine--induced autophagy through p53 activation in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

An In-depth Guide to the Molecular Structure of 6-Thioguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 6-thioguanosine (6-TG), a critical purine (B94841) analogue used in chemotherapy. Understanding its precise three-dimensional structure is fundamental to elucidating its mechanism of action, metabolic pathways, and potential for the development of novel therapeutics.

Core Molecular Structure

6-Thioguanosine is a nucleoside analogue composed of a 6-thiopurine base linked to a D-ribofuranose sugar ring. The core structure is a derivative of the natural purine guanosine, with the key modification being the substitution of the oxygen atom at the 6th position of the purine ring with a sulfur atom. This substitution is central to its cytotoxic activity.[1] The IUPAC name for the base, 6-thioguanine (B1684491), is 2-amino-1H-purine-6(7H)-thione.[2]

The molecule consists of two primary components:

-

The 6-Thioguanine Moiety: A bicyclic purine system with a thiol (-SH) group at the C6 position and an amino (-NH2) group at the C2 position.

-

The Ribose Sugar: A five-membered furanose ring attached to the purine base via an N-glycosidic bond at the N9 position.

In the gas phase, a thiol tautomer of 6-thioguanosine with its sugar in the syn conformation is stabilized by a strong intramolecular hydrogen bond.[3]

Physicochemical and Crystallographic Data

The definitive three-dimensional arrangement of atoms in 6-thioguanosine has been determined using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in its solid state.[4][5][6]

Table 1: Key Physicochemical Properties of 6-Thioguanine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N₅S |

| Molar Mass | 167.19 g·mol⁻¹[1] |

| Appearance | Pale yellow crystalline solid |

| Bioavailability | 14% to 46%[1] |

Table 2: Selected Interatomic Bond Lengths from Crystallographic Analysis of 6-Thioguanine Note: Data is derived from computational models and experimental crystallographic studies of the 6-thioguanine base, which forms the core of 6-thioguanosine.

| Bond | Bond Length (Å) |

| C6 - S | 1.673 |

| N1 - C6 | 1.371 |

| C5 - C6 | 1.411 |

| N7 - C5 | 1.386 |

| C4 - C5 | 1.375 |

| N3 - C4 | 1.343 |

| C2 - N3 | 1.330 |

| N1 - C2 | 1.365 |

| N2 - C2 | 1.341 |

Table 3: Selected Interatomic Bond Angles from Crystallographic Analysis of 6-Thioguanine Note: Data is derived from computational models and experimental crystallographic studies of the 6-thioguanine base.

| Angle | Bond Angle (°) |

| N1 - C6 - S | 120.9 |

| C5 - C6 - S | 123.6 |

| N1 - C6 - C5 | 115.5 |

| N7 - C5 - C6 | 129.9 |

| C4 - C5 - C6 | 119.5 |

| N3 - C4 - C5 | 125.7 |

| C2 - N3 - C4 | 111.9 |

| N1 - C2 - N3 | 125.3 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of compounds like 6-thioguanosine relies on established crystallographic methods.[5][6] A newer technique, microcrystal-electron diffraction (MicroED), also allows for the structural determination of small molecules from much smaller crystals.[7][8][9]

A generalized protocol for standard single-crystal X-ray diffraction is as follows:

-

Crystal Growth:

-

High-purity 6-thioguanosine is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, water) to achieve a supersaturated solution.

-

Single crystals are grown through slow evaporation, vapor diffusion, or controlled cooling of the solution over several days to weeks. The goal is to obtain well-ordered, defect-free crystals of sufficient size (typically >50 μm).

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (cryo-cooling) to minimize thermal vibrations and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

-

Structure Solution and Refinement:

-